molecular formula C12H11Br B6254685 2-(bromomethyl)-1-methylnaphthalene CAS No. 108238-10-4

2-(bromomethyl)-1-methylnaphthalene

Cat. No. B6254685
CAS RN: 108238-10-4
M. Wt: 235.1
InChI Key:
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Description

2-(Bromomethyl)-1-methylnaphthalene, commonly referred to as BMN, is an organic compound belonging to the class of alkyl-substituted naphthalenes. It is an aromatic hydrocarbon that is used in a variety of scientific applications, such as in the synthesis of pharmaceuticals and in the study of biochemical and physiological processes.

Scientific Research Applications

BMN has a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, such as anticonvulsants and antidepressants. It is also used in the study of biochemical and physiological processes, such as the regulation of gene expression, the control of cell proliferation, and the modulation of signal transduction pathways. Furthermore, it is used in the study of the structure and function of proteins, as well as the study of the structure and function of nucleic acids.

Mechanism of Action

The mechanism of action of BMN is not entirely understood. However, it is believed to interact with proteins and nucleic acids in a variety of ways. It is thought to interact with proteins by forming covalent bonds with amino acid side chains, thereby altering the structure and function of the protein. It is also thought to interact with nucleic acids by forming covalent bonds with nucleic acid bases, thereby altering the structure and function of the nucleic acid.
Biochemical and Physiological Effects
The biochemical and physiological effects of BMN are not fully understood. However, it is believed to have a variety of effects on biochemical and physiological processes, including the regulation of gene expression, the control of cell proliferation, and the modulation of signal transduction pathways. Furthermore, it is believed to have a variety of effects on proteins and nucleic acids, including the alteration of their structure and function.

Advantages and Limitations for Lab Experiments

The use of BMN in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and it is relatively stable, making it suitable for long-term storage. Furthermore, it is relatively non-toxic, making it safe to use in laboratory experiments. However, it is important to note that BMN is not water-soluble, making it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for the use of BMN in scientific research. These include the development of new pharmaceuticals, the study of new biochemical and physiological processes, the study of new proteins and nucleic acids, and the development of new laboratory experiments. Furthermore, it may be possible to use BMN in the development of new materials, such as polymers and nanomaterials, and in the development of new technologies, such as sensors and actuators.

Synthesis Methods

The synthesis of BMN is typically done through a three-step process. The first step involves the reaction of 1-methylnaphthalene with bromine, in the presence of a base such as potassium hydroxide. This reaction results in the formation of 2-bromo-1-methylnaphthalene. The second step involves the reaction of 2-bromo-1-methylnaphthalene with a Grignard reagent, such as ethylmagnesium bromide, in the presence of a solvent such as tetrahydrofuran. This reaction results in the formation of 2-(bromomethyl)-1-methylnaphthalene. The third and final step involves the purification of the BMN product by distillation and recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(bromomethyl)-1-methylnaphthalene involves the alkylation of 1-methylnaphthalene with bromomethane using a strong base as a catalyst.", "Starting Materials": [ "1-methylnaphthalene", "bromomethane", "potassium hydroxide", "acetone", "diethyl ether" ], "Reaction": [ "In a round-bottom flask, 1-methylnaphthalene is dissolved in acetone and cooled to 0°C.", "A solution of potassium hydroxide in water is added dropwise to the flask while stirring.", "Bromomethane is added dropwise to the flask while stirring and maintaining the temperature at 0°C.", "The reaction mixture is stirred at room temperature for several hours.", "The mixture is then poured into a separatory funnel and extracted with diethyl ether.", "The organic layer is washed with water and dried over anhydrous sodium sulfate.", "The solvent is removed under reduced pressure to obtain 2-(bromomethyl)-1-methylnaphthalene as a yellow solid." ] }

CAS RN

108238-10-4

Product Name

2-(bromomethyl)-1-methylnaphthalene

Molecular Formula

C12H11Br

Molecular Weight

235.1

Purity

95

Origin of Product

United States

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